Bienvenue dans la boutique en ligne BenchChem!

phenyl(7H-purin-6-ylsulfanyl)acetic acid

Lipophilicity Drug-likeness Permeability

Obtain phenyl(7H-purin-6-ylsulfanyl)acetic acid (CAS 929345-50-6), a rationally designed purine derivative that integrates an α-phenylacetic acid moiety via a metabolically stable thioether bridge. Unlike 6-mercaptopurine (redox-active thiol) or 6-(phenylthio)purine (no conjugation handle), this scaffold offers a free carboxylic acid for amide coupling, bioconjugation, or prodrug design, while the enhanced lipophilicity (XLogP3 1.5–2.5) supports improved membrane permeability over polar analogs. Ideal for ATP-competitive kinase inhibitor libraries, biophysical screening (SPR/ITC), and metabolic stability SAR studies.

Molecular Formula C13H10N4O2S
Molecular Weight 286.31 g/mol
CAS No. 929345-50-6
Cat. No. B6423017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl(7H-purin-6-ylsulfanyl)acetic acid
CAS929345-50-6
Molecular FormulaC13H10N4O2S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)SC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H10N4O2S/c18-13(19)10(8-4-2-1-3-5-8)20-12-9-11(15-6-14-9)16-7-17-12/h1-7,10H,(H,18,19)(H,14,15,16,17)
InChIKeyOHLIVDQIGLUMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(7H-purin-6-ylsulfanyl)acetic acid (929345-50-6): Procurement-Grade Structural and Functional Overview for Medicinal Chemistry Sourcing


Phenyl(7H-purin-6-ylsulfanyl)acetic acid (CAS 929345-50-6), also designated 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetic acid, is a synthetic purine derivative with molecular formula C₁₃H₁₀N₄O₂S and a molecular weight of 286.31 g/mol . The compound features a 7H-purine core linked via a sulfanyl bridge at the 6-position to an α-phenyl-substituted acetic acid moiety . This architecture places it within the thiopurine analog class but distinguishes it from simpler 6-mercaptopurine or 6-(phenylthio)purine scaffolds by incorporating both a hydrophobic phenyl ring and a free carboxylic acid handle on the same molecule . It is supplied as a research reagent for medicinal chemistry exploration, particularly as a building block for kinase-targeted libraries and anticancer lead optimization .

Why Phenyl(7H-purin-6-ylsulfanyl)acetic Acid Cannot Be Replaced by Common Purine Analogs in Research Sourcing


Substituting phenyl(7H-purin-6-ylsulfanyl)acetic acid with superficially similar purine derivatives such as (9H-purin-6-ylsulfanyl)acetic acid (CAS 608-09-3), 6-(phenylthio)purine (CAS 5450-35-1), or the clinical agent 6-mercaptopurine (CAS 50-44-2) is not scientifically justifiable. Each comparator lacks a critical structural feature present in the target compound: the non-phenyl analog 608-09-3 omits the α-phenyl substituent that governs lipophilicity and potential π-stacking interactions [1]; 6-(phenylthio)purine lacks the carboxylic acid moiety essential for salt formation, bioconjugation, and solubility tuning [2]; and 6-mercaptopurine possesses a thiol rather than a thioether, resulting in a fundamentally different redox behavior and metabolic activation pathway [3]. These structural divergences translate into distinct physicochemical property profiles that directly affect binding thermodynamics, cellular permeability, and synthetic derivatization potential, meaning experimental results obtained with one analog cannot be extrapolated to another [4].

Phenyl(7H-purin-6-ylsulfanyl)acetic Acid: Quantitative Differentiation Evidence Against the Nearest Analogs


Lipophilicity (XLogP3) Modulation by Combined Phenyl and Carboxylic Acid Motifs Versus Simpler Analogs

Phenyl(7H-purin-6-ylsulfanyl)acetic acid achieves an intermediate lipophilicity profile that balances the excessively hydrophilic character of the non-phenyl analog and the excessively lipophilic character of 6-(phenylthio)purine. The non-phenyl analog (9H-purin-6-ylsulfanyl)acetic acid (CAS 608-09-3) exhibits an XLogP3 value of 0.7 [1], which limits membrane permeability, while 6-(phenylthio)purine (CAS 5450-35-1) has an XLogP3 of 2.7 [2], increasing the risk of nonspecific protein binding and poor aqueous solubility. Although an experimental XLogP3 for the target compound has not been deposited in PubChem as of this writing, the additive contribution of the α-phenyl group to the 608-09-3 scaffold is expected to elevate XLogP3 into the 1.5–2.5 range based on fragment-based calculation , a range consistent with empirical drug-likeness guidelines (Rule of Five: XLogP3 < 5). This positions the target compound in a more favorable physicochemical space for both cell-based assay performance and oral bioavailability optimization relative to either comparator alone [3].

Lipophilicity Drug-likeness Permeability

Molecular Weight and Rotatable Bond Differentiation Enabling Distinct Conformational Sampling Versus Non-Phenyl Analog

The target compound possesses a molecular weight of 286.31 g/mol and 4 rotatable bonds (estimated from the SMILES structure) , compared with 210.22 g/mol and 3 rotatable bonds for (9H-purin-6-ylsulfanyl)acetic acid (CAS 608-09-3) [1]. The additional phenyl ring increases molecular weight by 76.09 g/mol and adds one rotatable bond, enabling a broader conformational ensemble that can adopt binding poses inaccessible to the smaller, more constrained analog. This is relevant for kinase inhibitor design, where conformational flexibility often correlates with the ability to occupy induced-fit pockets [2]. The larger molecular surface area (estimated topological polar surface area >117 Ų by analogy to the non-phenyl analog [1]) also provides additional van der Waals contact opportunities for target engagement.

Molecular weight Conformational flexibility Ligand efficiency

Carboxylic Acid Functional Handle Enables Bioconjugation and Salt Formation Capabilities Absent in 6-(Phenylthio)purine

The free carboxylic acid group in phenyl(7H-purin-6-ylsulfanyl)acetic acid enables amide bond formation, esterification, and salt formation with pharmaceutically acceptable counterions, none of which are possible with 6-(phenylthio)purine (CAS 5450-35-1), which terminates in a hydrogen at the purine 6-position [1]. 6-Mercaptopurine (CAS 50-44-2) possesses a thiol group rather than a carboxylic acid, engaging in different conjugation chemistry (disulfide formation, thioether alkylation) with distinct redox sensitivity [2]. The carboxylic acid also provides an ionizable center (predicted pKa ~4–5) that can be exploited for pH-dependent solubility modulation and crystallization optimization .

Bioconjugation Prodrug design Solubility enhancement

Thioether (Sulfanyl) Linkage Confers Metabolic Stability Advantage Over Thiol-Containing 6-Mercaptopurine

The sulfanyl (–S–CH<) linkage in the target compound is a thioether, not a free thiol. 6-Mercaptopurine (CAS 50-44-2) contains a thiol (–SH) group that undergoes rapid metabolic oxidation and S-methylation in vivo, contributing to its short plasma half-life and variable pharmacokinetics [1]. Thioethers are generally more resistant to oxidative metabolism than thiols, and the α-phenyl substitution further sterically shields the sulfur atom from metabolic enzymes . While no direct microsomal stability comparison between these specific compounds has been published, class-level data on purine 6-thioethers indicate slower CYP450-mediated S-oxidation relative to 6-thiopurine [2].

Metabolic stability Thioether vs. thiol Oxidative metabolism

Hydrogen Bond Donor/Acceptor Profile Differentiation from 6-(Phenylthio)purine

Phenyl(7H-purin-6-ylsulfanyl)acetic acid presents two hydrogen bond donors (purine NH, carboxylic acid OH) and seven hydrogen bond acceptors (purine N, carbonyl O, hydroxyl O, sulfur), compared with 6-(phenylthio)purine (CAS 5450-35-1) which has only one hydrogen bond donor (purine NH) and four hydrogen bond acceptors (purine N, sulfur) [1][2]. The additional H-bond donor and acceptor capacity of the target compound enables more intricate hydrogen bond networks with kinase hinge regions and solvent-exposed residues, a feature exploited by numerous ATP-competitive purine-based kinase inhibitors [3]. 2,9-Disubstituted 8-phenylthio-9H-purine derivatives have demonstrated EGFR inhibitory activity through precisely such H-bond-mediated interactions [4].

Hydrogen bonding Target engagement Pharmacophore

Commercially Available Purity and Analytical Characterization Enabling Reproducible Procurement

The target compound is commercially available from Smolecule (Catalog No. S6710288) with documented analytical characterization including InChI Key (OHLIVDQIGLUMSV-UHFFFAOYSA-N) and canonical SMILES . While specific purity percentages are batch-dependent, the availability of defined analytical identifiers ensures lot-to-lot consistency verification via NMR, HPLC, or LC-MS, which is essential for reproducible SAR studies. In contrast, 6-(phenylthio)purine (5450-35-1) is primarily distributed through multiple vendors with variable purity specifications (typically 95–98%), and the non-phenyl analog 608-09-3 is available at ≥95% purity from suppliers such as Bidepharm . The target compound's single-source availability with defined characterization provides a traceable procurement path suitable for publication-quality research.

Purity Quality control Procurement standardization

Evidence-Based Application Scenarios for Phenyl(7H-purin-6-ylsulfanyl)acetic Acid (929345-50-6) in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Design Requiring Intermediate Lipophilicity and H-Bond Capacity

The compound's estimated XLogP3 of 1.5–2.5, 2 H-bond donors, and 7 H-bond acceptors position it as a viable fragment for ATP-competitive kinase inhibitor screening . In contrast to the more polar (9H-purin-6-ylsulfanyl)acetic acid (XLogP3 0.7), the target compound is expected to exhibit improved cell membrane permeability, while its H-bond capacity exceeds that of 6-(phenylthio)purine (HBD=1, HBA=4) [1]. This profile is consistent with purine-based kinase inhibitor pharmacophores described in the review by Sharma et al., where optimized H-bond interactions with the kinase hinge region are critical [2]. Researchers building focused kinase libraries should evaluate this scaffold as a core for SAR exploration at the purine 2-, 8-, and N9-positions.

Prodrug and Bioconjugate Synthesis Exploiting the Free Carboxylic Acid Handle

The carboxylic acid moiety in phenyl(7H-purin-6-ylsulfanyl)acetic acid enables amide coupling to amine-containing linkers, fluorescent probes, or PEG chains for targeted delivery and bioimaging applications . This synthetic handle is absent in 6-(phenylthio)purine (5450-35-1), which cannot be directly conjugated without prior functionalization [1]. Ester prodrugs of the carboxylic acid can be designed to enhance oral bioavailability by masking the polar carboxylate, a strategy well-precedented in purine-based prodrug design [2]. Procurement of this compound is therefore justified when the research objective involves modular derivatization rather than using the scaffold as a terminal bioactive molecule.

Metabolic Stability Screening Panels Comparing Thioether Versus Thiol-Containing Purine Scaffolds

The thioether (sulfanyl) linkage in the target compound offers a metabolically more stable alternative to 6-mercaptopurine (50-44-2), which undergoes rapid S-methylation and oxidation . In vitro metabolic stability assays using liver microsomes or hepatocytes can quantitatively benchmark the target compound's intrinsic clearance against that of 6-MP, with the hypothesis that the thioether and α-phenyl steric shielding will reduce Phase I oxidative metabolism [1]. Such comparative data would be valuable for prioritizing purine scaffolds in early drug discovery programs where pharmacokinetic predictability is essential [2]. Laboratories equipped with LC-MS/MS bioanalytical capabilities should consider this compound for systematic metabolic stability SAR studies.

Crystallography and Biophysical Binding Studies Leveraging Enhanced Van der Waals Contacts

The combined phenyl and carboxylic acid substituents provide additional van der Waals surface area and potential for ionic interactions compared to smaller purine analogs . X-ray crystallography of the target compound co-crystallized with purified kinase domains could reveal binding modes that exploit these features, analogous to the EGFR co-crystal structures reported for 8-phenylthio-9H-purine derivatives by Hei et al. [1]. For biophysical screening (SPR, ITC, DSF), the higher molecular weight (286.31 g/mol) and additional rotatable bond may translate into distinct thermodynamic binding signatures (ΔH vs. –TΔS contributions) compared to the lighter non-phenyl analog 608-09-3 [2]. Procurement is recommended for structural biology groups seeking to expand the chemical diversity of their purine-based inhibitor panels.

Quote Request

Request a Quote for phenyl(7H-purin-6-ylsulfanyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.